Dichloralphenazone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Historical Research

Dichloralphenazone was once a widely prescribed sedative and hypnotic medication. Studying its effects and the reasons it fell out of favor can inform the development of safer and more targeted sleep medications. ()

Drug Metabolism Studies

Dichloralphenazone can be used as a marker compound in studies investigating drug metabolism pathways in the body. This is because its breakdown products are well-characterized, allowing researchers to track its elimination and understand how the body processes similar medications.()

Positive and Negative Controls

In some types of scientific research, particularly those involving historical comparisons or the development of new analytical techniques, dichloralphenazone can be used as a control substance. Its known properties allow researchers to ensure their methods are functioning correctly and can differentiate between different compounds. ()

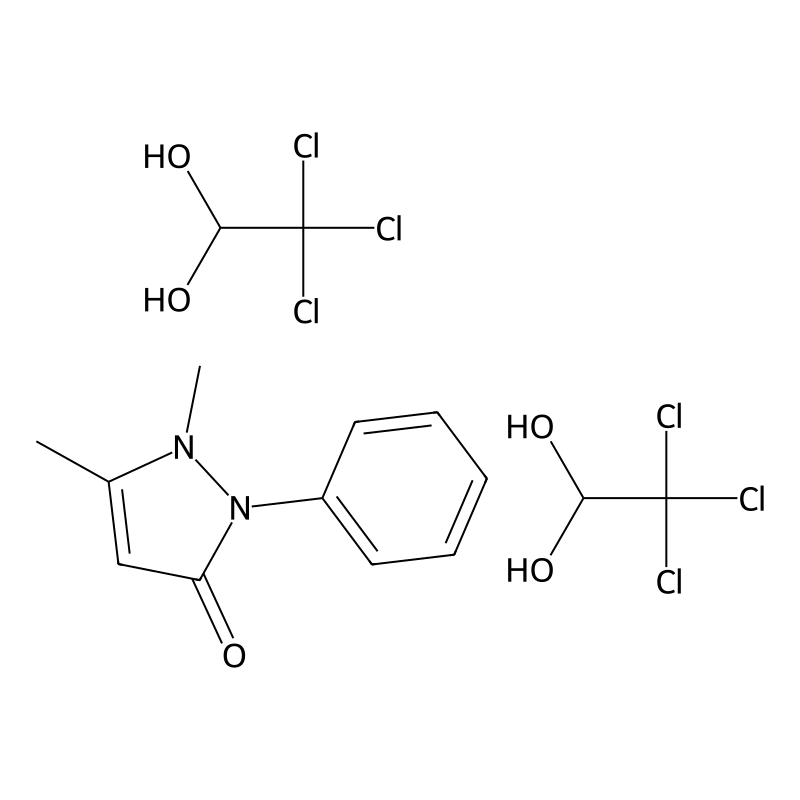

Dichloralphenazone is a sedative compound that combines chloral hydrate and phenazone. It appears as a white, microcrystalline powder with a slight odor and a saline taste that can become acrid. Its molecular formula is and it has a molecular weight of approximately 519.07 g/mol . This compound is primarily utilized in combination medications for the relief of tension and vascular headaches, often found in formulations like Midrin and Nodolor, which also include isometheptene and acetaminophen .

Dichloralphenazone's mechanism of action is attributed to its two components:

- Chloral hydrate: Acts as a sedative by depressing the central nervous system (CNS) []. The exact mechanism is not fully understood, but it's believed to involve potentiating the action of the neurotransmitter GABA [].

- Phenazone: Primarily acts as a pain reliever by inhibiting the enzyme cyclooxygenase (COX), which is involved in the production of inflammatory prostaglandins.

Dichloralphenazone exhibits sedative properties, which help alleviate emotional responses to pain associated with headaches. Its mechanism of action involves modulation of the central nervous system, where it may influence neurotransmitter systems related to pain perception and anxiety . It has been noted for its ability to reduce the severity of headaches by acting on vascular and tension-related pain stimuli .

The synthesis of dichloralphenazone typically involves the reaction of chloral hydrate with phenazone under controlled conditions to ensure proper formation of the desired compound. This process may require specific solvents and catalysts to optimize yield and purity. Detailed synthetic routes often involve multiple steps, including purification processes such as crystallization or chromatography to isolate the final product .

Dichloralphenazone is primarily used in combination therapies for headache relief. Its applications include:

- Migraine Treatment: Often included in formulations aimed at alleviating migraine symptoms.

- Tension Headaches: Used in products designed for general headache relief.

- Sedative Uses: Historically considered for use as a hypnotic agent, though this application has diminished over time due to safety concerns .

Dichloralphenazone may interact with other central nervous system depressants, such as chloral hydrate or chlordiazepoxide, potentially increasing the risk of sedation or respiratory depression . It is contraindicated in patients taking monoamine oxidase inhibitors due to risks of severe interactions. Additionally, caution is advised when co-administering with other medications that affect blood pressure or cardiac function .

Several compounds share structural or functional similarities with dichloralphenazone. Below is a comparative overview highlighting its uniqueness:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Chloral Hydrate | Sedative | Hypnotic agent | Stronger sedative effect; higher risk profile |

| Phenazone (Antipyrine) | Analgesic/Sedative | Pain relief | Primarily analgesic; less sedative effect |

| Acetaminophen | Analgesic | Pain relief/fever reducer | Non-sedative; widely used in over-the-counter meds |

| Isometheptene | Sympathomimetic amine | Vasoconstrictor for headaches | Targets vascular headaches specifically |

Dichloralphenazone's unique combination of sedative properties with analgesic effects distinguishes it from these compounds, making it particularly effective in headache management when used in combination therapies .

The industrial synthesis of dichloralphenazone represents a well-established approach to producing this pharmaceutically important compound through direct complexation of antipyrine and chloral hydrate precursors. Dichloralphenazone is fundamentally a molecular complex consisting of antipyrine and chloral hydrate in a defined stoichiometric ratio [1] [2]. This complex formation occurs through intermolecular interactions between the two distinct pharmaceutical entities.

The primary precursor components for dichloralphenazone synthesis include antipyrine, a pyrazolone derivative with analgesic and antipyretic properties, and chloral hydrate, which functions as a sedative agent [3] [4]. Antipyrine serves as the pyrazolone component with the molecular formula C₁₁H₁₂N₂O, while chloral hydrate provides the trichloroethane diol moiety with the formula C₂H₃Cl₃O₂ [5] [6]. The synthesis process capitalizes on the complementary chemical properties of these two compounds to form a stable molecular complex.

Industrial production of dichloralphenazone relies on controlled complexation reactions conducted under specific temperature and pressure conditions. The manufacturing process begins with the procurement of high-purity antipyrine and chloral hydrate starting materials, which must meet pharmaceutical-grade specifications [7] [8]. Quality control measures are implemented throughout the synthesis to ensure consistent product composition and minimize the formation of undesired byproducts.

The synthesis pathway involves direct mixing of antipyrine and chloral hydrate in appropriate solvents under controlled conditions. Temperature regulation plays a critical role in facilitating proper complex formation while preventing degradation of the sensitive chloral hydrate component [6] [9]. The reaction conditions typically require moderate temperatures to promote molecular association without compromising the integrity of either precursor.

Chloral hydrate production itself involves chlorination reactions using acetaldehyde or ethanol with hydrochloric acid as primary feedstock materials [7]. The industrial preparation of chloral hydrate can be carried out in the presence of catalysts such as antimony trichloride to enhance reaction efficiency and product yield [7]. The chlorination process requires careful control of reaction parameters including temperature, pressure, and chlorine gas flow rates to ensure optimal conversion and minimize side reactions.

Antipyrine synthesis follows established pyrazolone chemistry routes involving condensation reactions between hydrazine derivatives and beta-ketoesters [10] [11]. The industrial production of antipyrine typically employs scalable reaction conditions optimized for high yield and purity. Process development focuses on reaction parameter optimization, including solvent selection, temperature profiles, and reaction time to maximize product quality while minimizing manufacturing costs.

Optimization of Stoichiometric Ratios in Complex Formation

The optimization of stoichiometric ratios represents a fundamental aspect of dichloralphenazone synthesis, as the molecular complex formation depends critically on the precise molar relationships between antipyrine and chloral hydrate components. Research indicates that dichloralphenazone exists as a 1:2 mixture of antipyrine with chloral hydrate, establishing the definitive stoichiometric foundation for industrial production [1] [2] [4].

Historical documentation reveals that chloral hydrate antipyrine complexes were initially formulated in 1:1 ratios and marketed under the trade name Hypnal in the late 19th century [4] [12]. However, contemporary pharmaceutical formulations of dichloralphenazone consistently employ the 1:2 antipyrine to chloral hydrate ratio, which provides enhanced stability and therapeutic efficacy compared to alternative stoichiometric arrangements [1] [2].

Stoichiometric optimization studies focus on several critical parameters that influence complex formation efficiency and product stability. The molar ratio of reactants directly affects the yield of the desired complex while minimizing the formation of unreacted starting materials or alternative complex structures [13] [14]. Experimental investigations employ techniques such as Job's continuous variation method to determine optimal stoichiometric conditions for complex formation [15].

The 1:2 stoichiometric ratio of antipyrine to chloral hydrate corresponds to specific molecular interactions that stabilize the resulting complex structure. This ratio ensures that each antipyrine molecule associates with two chloral hydrate molecules through hydrogen bonding and van der Waals interactions [14] [3]. The stoichiometric precision becomes particularly important during scale-up operations where even minor deviations can significantly impact product yield and quality.

Process optimization strategies incorporate thermodynamic and kinetic considerations to establish optimal reaction conditions for the desired stoichiometric complex formation. Temperature effects on complex stability and formation kinetics require careful evaluation to prevent decomposition of the chloral hydrate component while promoting efficient molecular association [6] [9]. Solvent effects also play crucial roles in facilitating proper stoichiometric interactions between the precursor molecules.

Quality control protocols monitor stoichiometric ratios throughout the manufacturing process using analytical techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy [16]. These analytical methods enable real-time assessment of complex formation progress and identification of deviations from optimal stoichiometric conditions [16].

Industrial production parameters are optimized to maintain consistent stoichiometric ratios across large-scale batches. Process control systems monitor reactant addition rates, mixing efficiency, and reaction temperatures to ensure uniform distribution and optimal molecular association [17] [18]. Scale-up considerations address the challenges of maintaining precise stoichiometric control when transitioning from laboratory-scale to industrial production volumes.

The optimization process also considers the impact of impurities present in starting materials on the final stoichiometric composition. Purification requirements for antipyrine and chloral hydrate precursors are established to minimize interference with complex formation and ensure reproducible stoichiometric relationships [18] [19]. Manufacturing protocols incorporate appropriate margin factors to account for potential losses during processing while maintaining the target 1:2 stoichiometric ratio.

Purification Techniques and Yield Maximization Strategies

The purification of dichloralphenazone requires sophisticated separation techniques designed to remove impurities while preserving the integrity of the molecular complex structure. Industrial purification protocols employ multiple complementary approaches including crystallization, extraction, and chromatographic methods to achieve pharmaceutical-grade purity levels [20] [21] [22].

Crystallization represents the primary purification technique for dichloralphenazone, leveraging the differential solubility characteristics of the desired complex compared to potential impurities [20] [23] [24]. The crystallization process begins with dissolution of crude dichloralphenazone in carefully selected solvents that exhibit appropriate solubility properties for the target compound [25] [26]. Optimal solvents demonstrate high solubility for dichloralphenazone at elevated temperatures while showing reduced solubility at lower temperatures to facilitate crystal formation.

Recrystallization procedures follow established principles where the impure dichloralphenazone complex is dissolved in hot solvent until saturation is achieved, followed by controlled cooling to promote selective crystallization of the pure complex [20] [23]. The cooling rate significantly influences crystal quality and yield, with slower cooling rates generally producing larger, more uniform crystals with higher purity levels [25] [27]. Temperature control during crystallization prevents decomposition of the thermally sensitive chloral hydrate component while optimizing crystal formation kinetics.

Solvent selection for dichloralphenazone crystallization considers multiple factors including solubility profiles, chemical compatibility, and environmental safety requirements [26] [23]. Common crystallization solvents include polar organic solvents such as ethanol, methanol, and acetonitrile, which provide appropriate solubility characteristics for the polar dichloralphenazone complex [26]. Mixed solvent systems may be employed to fine-tune solubility properties and optimize crystallization conditions.

Yield maximization strategies incorporate process optimization techniques focused on minimizing product losses during purification while maximizing the recovery of high-purity dichloralphenazone [28] [29]. Multiple crystallization cycles may be employed to progressively improve product purity, with each cycle removing different classes of impurities [23]. The number of crystallization cycles represents a balance between purity requirements and overall process yield.

Extraction techniques complement crystallization methods by removing specific classes of impurities that may not be effectively separated through crystallization alone [21] [22]. Liquid-liquid extraction employs immiscible solvent systems to selectively partition dichloralphenazone from impurities based on differential distribution coefficients [22]. The choice of extraction solvents depends on the chemical properties of both the target compound and the impurities to be removed.

Column chromatography provides an additional purification dimension for dichloralphenazone, particularly for removing closely related impurities or alternative complex structures [22]. Chromatographic separation exploits differences in molecular interactions with stationary phases to achieve high-resolution separation of dichloralphenazone from structurally similar compounds [16] [22]. The selection of chromatographic conditions including mobile phase composition, flow rates, and column parameters requires optimization for each specific purification application.

Process analytical technology integration enables real-time monitoring of purification processes to optimize yield and purity outcomes [24] [16]. Advanced analytical techniques including in-line spectroscopy and automated sampling systems provide continuous feedback on purification progress and enable dynamic process adjustments [16]. These monitoring capabilities support yield maximization by identifying optimal operation conditions and preventing product losses due to over-processing or inadequate purification.

Scale-up considerations for dichloralphenazone purification address the challenges of maintaining purification efficiency when transitioning from laboratory to industrial scales [17] [18] [30]. Equipment design modifications may be required to accommodate larger volumes while preserving the heat and mass transfer characteristics essential for effective purification [18] [19]. Process validation protocols ensure that scaled-up purification processes maintain the same purity and yield standards established at smaller scales.

Role of Chloral Hydrate Component in Sedative Properties

The chloral hydrate component of dichloralphenazone serves as the primary sedative agent through a sophisticated mechanism involving metabolic activation and GABAergic modulation [1] [2]. Upon administration, chloral hydrate undergoes rapid metabolic conversion to trichloroethanol, which represents the pharmacologically active metabolite responsible for the sedative-hypnotic effects [3] [4]. This biotransformation occurs predominantly through alcohol dehydrogenase and other enzymatic systems in hepatocytes and erythrocytes, establishing trichloroethanol as the primary effector molecule [3].

The structure-activity relationship of chloral hydrate reveals that the trichloroethyl group (CCl₃CH(OH)₂) constitutes the essential pharmacophore for sedative activity [1] [2]. The presence of three chlorine atoms in the trichloroethyl moiety is critical for potentiating GABAergic transmission, as trichloroethanol demonstrates significant enhancement of GABA-activated chloride currents in hippocampal neurons [5]. Research has demonstrated that trichloroethanol potentiates synaptic transmission mediated by gamma-aminobutyric acid A receptors by prolonging GABA-activated current and increasing net charge transfer through GABA-A receptor channels [5].

The geminal diol structure (CHCl₃CH(OH)₂) provides hydrophilic stabilization that facilitates aqueous solubility while maintaining the lipophilic characteristics necessary for central nervous system penetration [1]. This dual hydrophilic-lipophilic balance represents a critical structure-activity relationship that enables effective sedative action. The hydroxyl groups in the geminal diol configuration participate in hydrogen bonding interactions that stabilize the molecular complex with antipyrine, contributing to the overall therapeutic profile of dichloralphenazone [6] [7].

Comparative structure-activity analysis reveals that chloral hydrate exhibits concentration-dependent effects on GABAergic neurotransmission, with trichloroethanol demonstrating optimal activity at concentrations ranging from 0.5 to 10 millimolar [5]. The sedative potency correlates directly with the ability to enhance GABA-A receptor function, positioning the trichloroethyl group as an indispensable structural element for therapeutic efficacy [4] [8].

Contribution of Antipyrine Moiety to Analgesic Efficacy

The antipyrine component of dichloralphenazone functions as a pyrazolone-based analgesic agent with demonstrated cyclooxygenase inhibitory properties [9] [10]. The structure-activity relationship studies reveal that antipyrine exerts its analgesic effects through inhibition of cyclooxygenase enzymes, including COX-1, COX-2, and COX-3 isoforms [11] [12]. This multi-target inhibition profile distinguishes antipyrine from other non-steroidal anti-inflammatory drugs and contributes to its broad-spectrum analgesic activity.

The pyrazolone ring system (C₃H₄N₂O) represents the core pharmacophore responsible for cyclooxygenase inhibition [10] [11]. Structure-activity relationship analysis demonstrates that the five-membered heterocyclic ring containing two nitrogen atoms and one carbonyl group is essential for enzyme binding and inhibitory activity [13]. The electron-withdrawing nature of the nitrogen atoms and the carbonyl group creates an optimal electronic environment for interaction with the active site of cyclooxygenase enzymes.

The phenyl substituent at the N-2 position of the pyrazolone ring enhances lipophilicity and facilitates membrane penetration, which is crucial for central nervous system access [10] [11]. This aromatic substitution pattern contributes significantly to the analgesic potency by enabling effective tissue distribution and target engagement. The phenyl group also participates in π-π stacking interactions with aromatic amino acid residues in the cyclooxygenase active site, stabilizing the drug-enzyme complex [14] [15].

The N-methyl groups at positions 1 and 5 of the pyrazolone ring provide metabolic stability and enhance the duration of analgesic action [10] [11]. These methyl substituents protect against enzymatic degradation and contribute to the favorable pharmacokinetic profile of antipyrine. Research indicates that antipyrine demonstrates reliable analgesic activity with significantly faster onset compared to aspirin and longer duration compared to acetaminophen [9].

Structure-activity relationship studies have established that the combination of the pyrazolone ring, phenyl substituent, and N-methyl groups creates an optimal molecular architecture for cyclooxygenase inhibition [11] [12]. The analgesic efficacy of antipyrine correlates with its ability to increase pain threshold through central nervous system modulation, making it a valuable component in the dichloralphenazone complex [9] [16].

Molecular Interactions in the 1:2 Complex Configuration

The dichloralphenazone complex exhibits a precise 1:2 stoichiometric ratio between antipyrine and chloral hydrate, representing an optimal configuration for therapeutic synergy [17] [18]. This molecular arrangement is stabilized through multiple intermolecular interactions, including hydrogen bonding, van der Waals forces, and dipole-dipole interactions [19] [14]. The complex formation enhances the pharmacological properties of both components while minimizing adverse effects associated with individual administration.

Hydrogen bonding interactions constitute the primary stabilizing force in the dichloralphenazone complex, with the geminal diol hydroxyl groups of chloral hydrate forming hydrogen bonds with the carbonyl oxygen of the antipyrine pyrazolone ring [6] [19]. These hydrogen bonds exhibit binding energies ranging from 2 to 5 kilocalories per mole, providing substantial stabilization for the molecular complex [19] [14]. The hydrogen bonding network creates a rigid molecular assembly that maintains structural integrity under physiological conditions.

Van der Waals interactions between the aromatic phenyl ring of antipyrine and the trichloroethyl group of chloral hydrate contribute secondary stabilization with binding energies of 0.5 to 2 kilocalories per mole [14] [15]. These weak attractive forces facilitate molecular recognition and contribute to the specificity of the 1:2 complex formation. The halogen atoms in the trichloroethyl group participate in halogen bonding interactions with the nitrogen atoms of the pyrazolone ring, enhancing the stability of the molecular assembly [14].

Dipole-dipole interactions arise from the polar nature of the C-Cl bonds in chloral hydrate and the nitrogen lone pairs in antipyrine, creating electrostatic attractions with binding energies of 1 to 3 kilocalories per mole [20] [7]. These interactions provide orientation specificity and contribute to the preferential formation of the 1:2 stoichiometric complex over alternative configurations. The dipole moments of both components align favorably to maximize attractive interactions while minimizing repulsive forces.

The 1:2 complex configuration optimizes the therapeutic ratio by balancing sedative and analgesic effects while reducing the potential for adverse reactions [17] [6]. This stoichiometric arrangement ensures that the sedative effects of chloral hydrate are moderated by the analgesic properties of antipyrine, creating a synergistic therapeutic profile. The molecular interactions in the complex also influence pharmacokinetic parameters, including solubility, stability, and bioavailability [20] [7].

Structure-activity relationship analysis reveals that the 1:2 complex exhibits enhanced aqueous solubility compared to the individual components, facilitating oral administration and absorption [6]. The intermolecular interactions modify the physical and chemical properties of both antipyrine and chloral hydrate, resulting in improved pharmaceutical characteristics. The complex formation also provides protection against degradation and extends the shelf life of the pharmaceutical preparation [20] [22].

The molecular interactions in dichloralphenazone demonstrate the principle of cooperative binding, where the presence of one component enhances the binding affinity of the other [14] [20]. This cooperativity is evident in the preferential formation of the 1:2 complex over other stoichiometric ratios, indicating that the molecular interactions are optimized for this specific configuration. The structure-activity relationships governing these interactions provide valuable insights for the design of similar pharmaceutical complexes with enhanced therapeutic properties.

Table 1: Molecular Composition and Properties of Dichloralphenazone Components

Component Molecular Formula Molecular Weight (g/mol) Stoichiometric Ratio Primary Function Mechanism of Action

Antipyrine C11H12N2O 188.23 1 Analgesic/Antipyretic COX inhibition

Chloral Hydrate C2H3Cl3O2 165.40 2 Sedative/Hypnotic GABA-A receptor modulation

Dichloralphenazone (Complex) C15H18Cl6N2O5 519.02 1:2 Combined Sedative-Analgesic Dual mechanism

Table 2: Structure-Activity Relationship Analysis of Dichloralphenazone

Structural Feature Contribution to Activity SAR Significance

Chloral Hydrate Trichloroethyl Group GABAergic sedation via trichloroethanol Essential for sedative potency

Chloral Hydrate Geminal Diol Hydrophilic stabilization Moderate - affects solubility

Antipyrine Pyrazolone Ring Cyclooxygenase inhibition Critical for analgesic activity

Antipyrine Phenyl Substituent Lipophilic membrane penetration Important for CNS penetration

Antipyrine N-Methyl Groups Metabolic stability enhancement Enhances duration of action

Complex 1:2 Stoichiometry Optimal therapeutic ratio Maximizes synergistic effects

Intermolecular Hydrogen Bonding Complex stability Determines complex formation

van der Waals Interactions Molecular recognition Influences bioavailability

Table 3: Molecular Interactions in Dichloralphenazone 1:2 Complex

Interaction Type Participating Groups Binding Energy (kcal/mol) Role in Complex Stability

Hydrogen Bonding Diol OH groups ↔ Carbonyl oxygen 2-5 Primary stabilizing force

van der Waals Forces Aromatic rings ↔ Halogen atoms 0.5-2 Secondary stabilization

Dipole-Dipole Interactions Polar C-Cl bonds ↔ N-lone pairs 1-3 Orientation specificity

Hydrophobic Interactions Phenyl ring ↔ Trichloroethyl group 0.5-1.5 Hydrophobic collapse

Electrostatic Interactions Partial charges on heteroatoms 3-8 Long-range attraction

Table 4: Mechanistic Contributions of Individual Components Component Active Metabolite Primary Target Binding Affinity Onset of Action Duration of Action Metabolic Pathway Synergistic EffectChloral Hydrate Trichloroethanol GABA-A receptors Moderate (μM range) 20-60 minutes 4-8 hours Alcohol dehydrogenase Enhanced sedation Antipyrine Unchanged drug COX-1, COX-2, COX-3 Moderate (μM range) 15-30 minutes 6-12 hours Hepatic oxidation Prolonged analgesia

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

ATC Code

N05 - Psycholeptics

N05C - Hypnotics and sedatives

N05CC - Aldehydes and derivatives

N05CC04 - Dichloralphenazone

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Hubbard TA, Kane JD. Chiropractic management of essential tremor and migraine: a case report. J Chiropr Med. 2012 Jun;11(2):121-6. doi: 10.1016/j.jcm.2011.10.006. PubMed PMID: 23204956; PubMed Central PMCID: PMC3368974.

3: Gibbs TS, Fleischer AB Jr, Feldman SR, Sam MC, O'Donovan CA. Health care utilization in patients with migraine: demographics and patterns of care in the ambulatory setting. Headache. 2003 Apr;43(4):330-5. PubMed PMID: 12656703.

4: Drug Enforcement Administration (DEA), Department of Justice. Schedule of controlled substances: placement of dichloralphenazone into Schedule IV. Final rule. Fed Regist. 2001 Aug 16;66(159):42943-4. PubMed PMID: 11794309.

5: Freitag FG, Cady R, DiSerio F, Elkind A, Gallagher RM, Goldstein J, Klapper JA, Rapoport AM, Sadowsky C, Saper JR, Smith TR. Comparative study of a combination of isometheptene mucate, dichloralphenazone with acetaminophen and sumatriptan succinate in the treatment of migraine. Headache. 2001 Apr;41(4):391-8. PubMed PMID: 11318886.

6: Meschia JF, Malkoff MD, Biller J. Reversible segmental cerebral arterial vasospasm and cerebral infarction: possible association with excessive use of sumatriptan and Midrin. Arch Neurol. 1998 May;55(5):712-4. Review. PubMed PMID: 9605729.

7: Raskin NH, Baringer JR. Approach to the patient with migraine. Hosp Pract (1995). 1996 Feb 15;31(2):93-6, 101-4. Review. Erratum in: Hosp Pract (Off Ed) 1996 Mar 15;31(3):preceding table of contents, 166. PubMed PMID: 8592022.

8: Repschlaeger BJ, McPherson MA. Classification, mechanisms, and management of headache. Clin Pharm. 1984 Mar-Apr;3(2):139-52. Review. PubMed PMID: 6373100.

9: Riddell JG, Salem SA, McDevitt DG. Interaction between phenytoin and dichloralphenazone [proceedings]. Br J Clin Pharmacol. 1980 Jan;9(1):118P. PubMed PMID: 7356880.

10: Hindmarch I, Parrott AC. The effects of combined sedative and anxiolytic preparations on subjective aspects of sleep and objective measure of arousal and performance the morning following nocturnal medication. II. Repeated doses. Arzneimittelforschung. 1980;30(7):1167-70. PubMed PMID: 6106501.

11: Hindmarch I, Parrott AC. The effects of combined sedative and anxiolytic preparations on subjective aspects of sleep and objective measures of arousal and performance the morning following nocturnal medication. I: Acute doses. Arzneimittelforschung. 1980;30(6):1025-8. PubMed PMID: 6106498.

12: Booker PD, Chapman DH. Premedication in children undergoing day-care surgery. Br J Anaesth. 1979 Nov;51(11):1083-7. PubMed PMID: 518806.

13: Streeter AJ, Timbrell JA. The effect of dichloralphenazone pretreatment on paracetamol hepatotoxicity in mice. Biochem Pharmacol. 1979 Oct 1;28(19):3035-7. PubMed PMID: 518701.

14: Salem SA, Rajjayabun P, Shepherd AM, Stevenson IH. Reduced induction of drug metabolism in the elderly. Age Ageing. 1978 May;7(2):68-73. PubMed PMID: 665427.

15: Limb DG. Anaphylaxis after dichloralphenazone treatment. Br Med J. 1977 Dec 3;2(6100):1480. PubMed PMID: 589287; PubMed Central PMCID: PMC1632663.

16: Perl S. Anaphylaxis after dichloralphenazone treatment. Br Med J. 1977 Nov 5;2(6096):1187-8. PubMed PMID: 589077; PubMed Central PMCID: PMC1632204.

17: Long DH, Eltringham RJ. Lorazepam as night sedation and pre-medication: a comparison with dichloralphenazone and papaveretum. Anaesthesia. 1977 Jul-Aug;32(7):649-53. PubMed PMID: 19983.

18: Plakogiannis FM, Saad AM. Simultaneous GLC determination of acetaminophen, dichloralantipyrine, and isometheptene mucate. J Pharm Sci. 1977 Apr;66(4):604-5. PubMed PMID: 856984.

19: Hindmarch I, Parrott AC, Arenillas L. A repeated dose comparison of dichloralphenazone, flunitrazepam and amylobarbitone sodium on some aspects of sleep and early morning behaviour in normal subjects. Br J Clin Pharmacol. 1977 Apr;4(2):229-33. PubMed PMID: 16635; PubMed Central PMCID: PMC1429004.

20: Plakogiannis FM, Saad AA. Quantitative determination of dichloralantipyrine in serum. Pharm Acta Helv. 1977;52(5):110-1. PubMed PMID: 928470.